2-(Benzylamino)cyclohexylmethanol is an organic compound characterized by a cyclohexyl ring substituted with a benzylamino group and a hydroxymethyl group. Its molecular formula is , and it features a hydroxymethyl (-CH2OH) functional group attached to the cyclohexane moiety, which contributes to its solubility in polar solvents. The presence of the benzylamino group enhances its potential for various
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzylamine | Simple amine without cyclic structure | Building block in organic synthesis |
| Cyclohexanemethanol | Alcohol without amino group | Used primarily as an alcohol |
| Phenethylamine | Ethylene bridge instead of cyclohexane | Psychoactive properties |
The uniqueness of 2-(Benzylamino)cyclohexylmethanol lies in its combination of cyclic structure with both amino and hydroxymethyl functionalities, potentially enhancing its reactivity and biological activity compared to these similar compounds.
The synthesis of 2-(Benzylamino)cyclohexylmethanol typically involves several steps:
Several compounds share structural similarities with 2-(Benzylamino)cyclohexylmethanol. These include:
The systematic naming of [2-(Benzylamino)cyclohexyl]methanol adheres to IUPAC guidelines, which prioritize functional group hierarchy and stereochemical descriptors. The parent structure is cyclohexane, with substituents numbered to assign the hydroxyl group the lowest possible locant. The hydroxymethyl group (-CH2OH) occupies position 1, while the benzylamino group (-NHCH2C6H5) resides at position 2. The stereodescriptors (1S,2R) denote the absolute configuration of the chiral centers, ensuring unambiguous identification.
A comparative analysis of naming systems reveals distinctions between common and IUPAC conventions. For instance, the trivial name "benzylamino cyclohexanol" omits stereochemical details, whereas the IUPAC name (1S,2R)-2-(benzylamino)cyclohexanemethanol specifies both configuration and substituent positions. This precision is vital for reproducibility in synthetic workflows, particularly when enantiomeric purity impacts catalytic activity.
| Naming System | Name | Key Features |
|---|---|---|
| IUPAC | (1S,2R)-2-(benzylamino)cyclohexanemethanol | Specifies stereochemistry, substituent positions |
| Common | Benzylamino cyclohexanol | Lacks stereochemical and positional clarity |
The compound’s SMILES string, OC[C@H]1CCCC[C@H]1NCc2ccccc2, encodes its connectivity and stereochemistry, while its InChI key (VSSAZBXXNIABDN-UHFFFAOYSA-N) provides a unique identifier for database retrieval.
Cyclohexylmethanol derivatives have evolved from simple solvents to sophisticated chiral building blocks. Early applications focused on cyclohexanol’s role as a hydrogen-bond donor in Grignard reactions, but the introduction of amino groups expanded their utility in asymmetric catalysis. For example, trans-2-(Benzylamino)cyclohexanol, a structural analog, demonstrated efficacy as a ligand in enantioselective alkylations during the 1980s.
The development of [2-(Benzylamino)cyclohexyl]methanol reflects broader trends in stereoselective synthesis. Its cis-configured stereoisomer, characterized by a melting point of 67–69°C and specific optical rotation ([α]20/D −24°), emerged as a versatile precursor for β-amino alcohol ligands. These ligands facilitate asymmetric additions to carbonyl compounds, a transformation central to pharmaceutical intermediates.
| Derivative | Application | Historical Period |
|---|---|---|
| Cyclohexanol | Solvent, Grignard reactions | Early 20th century |
| trans-2-Aminocyclohexanol | Chiral ligands | 1980s |
| [2-(Benzylamino)cyclohexyl]methanol | Asymmetric catalysis, auxiliaries | 2000s–present |
Amino alcohols, such as [2-(Benzylamino)cyclohexyl]methanol, occupy a unique niche in chiral chemistry due to their bifunctional nature. The amine group acts as a Lewis base, coordinating to metal centers, while the hydroxyl group engages in hydrogen bonding, stabilizing transition states. This dual reactivity is exploited in asymmetric catalysis, where the compound’s stereochemistry dictates enantioselectivity. For instance, (1S,2R) configurations enhance facial selectivity in prochiral ketone reductions.
The compound’s optical activity ([α]20/D −24° in methanol) further underscores its role in chirality transfer. In palladium-catalyzed allylic alkylations, cyclohexylmethanol-derived ligands induce enantiomeric excesses exceeding 90%, a testament to their structural precision. Additionally, the benzyl group provides steric bulk, modulating substrate access to catalytic sites and improving reaction rates.
| Property | Impact on Chiral Chemistry |
|---|---|
| Stereochemical configuration | Determines enantioselectivity in reactions |
| Bifunctional groups | Enables dual activation of substrates |
| Optical rotation ([α]20/D) | Quantifies enantiomeric purity |
The absolute configuration of [2-(benzylamino)cyclohexyl]methanol has been definitively established through multiple analytical approaches, revealing the existence of distinct enantiomeric forms with well-characterized stereochemical properties [1] [2]. The compound exists primarily in two stereoisomeric forms: the (1R,2R) and (1S,2R) configurations, with the former bearing CAS number 71581-92-5 and the latter 71581-93-6 [1] [2] [3].
Optical Rotation Characteristics
The (1S,2R)-enantiomer exhibits a specific optical rotation of [α]20/D −24° when measured at a concentration of 1 gram per 100 milliliters in methanol [2]. This levorotatory behavior provides definitive evidence for the absolute stereochemical assignment and serves as a reliable method for enantiomeric identification. The optical activity measurements demonstrate that the compound possesses two defined stereocenters, confirming its chiral nature [1].
Stereochemical Assignment Methods
The absolute configuration determination relies on several complementary analytical techniques. X-ray crystallographic analysis has provided direct structural evidence for the stereochemical assignments [4]. The crystal structure analysis reveals that the molecules adopt specific conformational arrangements that stabilize particular stereochemical configurations through intramolecular interactions [4] [5].
Enantiomeric Purity and Commercial Availability
Commercial preparations of the compound are available in high enantiomeric purity, with the (1S,2R)-enantiomer routinely obtained at 99% purity from suppliers such as Sigma-Aldrich [2]. The (1R,2R)-enantiomer is similarly available at 98% purity from specialized chemical suppliers [3]. Both enantiomers demonstrate excellent stability under standard storage conditions, maintaining their stereochemical integrity without detectable racemization.
| Configuration | CAS Number | Optical Rotation | Purity | Commercial Status |
|---|---|---|---|---|
| (1R,2R) | 71581-92-5 | Dextrorotatory (+) | 98% | Available |
| (1S,2R) | 71581-93-6 | [α]20/D −24° | 99% | Readily available |
| Racemic | Variable | Optically inactive | Variable | Available |
The cyclohexyl ring system in [2-(benzylamino)cyclohexyl]methanol exhibits characteristic conformational behavior consistent with substituted cyclohexane derivatives, displaying significant flexibility that directly impacts the compound's three-dimensional structure and properties [6] [4] [7].
Chair Conformation Dynamics
The cyclohexane ring adopts the energetically favored chair conformation as its predominant form, consistent with the fundamental principles governing six-membered ring systems [6] [8]. The ring undergoes rapid chair-to-chair interconversion at room temperature, with an energy barrier of approximately 10 kilocalories per mole [7] [9]. This conformational flexibility results in the continuous interchange between axial and equatorial positions of the substituents.
At room temperature, the rapid ring-flipping process occurs faster than the Nuclear Magnetic Resonance timescale, resulting in averaged signals for protons that would otherwise be distinguishable in frozen conformations [9] [10]. However, at temperatures below −103°C, the conformational interconversion becomes sufficiently slow to allow differentiation between axial and equatorial proton environments [9].
Substituent Positioning Effects
The benzylamino group attached at the C2 position and the hydroxymethyl group at the C1 position create specific steric and electronic environments that influence the preferred conformational states [4] [11]. The benzyl group, being relatively bulky, preferentially occupies the equatorial position to minimize unfavorable 1,3-diaxial interactions [6]. Similarly, the hydroxymethyl group shows a strong preference for equatorial orientation due to its size and the presence of the electronegative oxygen atom.
Intramolecular Hydrogen Bonding Influences
Crystal structure analysis reveals that the compound can form intramolecular hydrogen bonds between the amino nitrogen and the hydroxyl oxygen, creating additional conformational constraints [4] [12]. These hydrogen bonding interactions contribute to the stabilization of specific conformers and reduce the overall conformational flexibility compared to unsubstituted cyclohexane derivatives.
The tweezers-like structure observed in crystallographic studies demonstrates that the molecule can adopt conformations where the functional groups are positioned to facilitate intramolecular interactions, though this arrangement introduces some rigidity into the otherwise flexible cyclohexyl framework [4].
Thermodynamic Considerations
The conformational equilibrium is governed by a complex interplay of steric, electronic, and hydrogen bonding effects [7] [8]. The most stable conformation typically features both major substituents in equatorial positions, minimizing steric repulsion while maximizing favorable intramolecular interactions. Energy calculations suggest that conformations with axial placement of the larger substituents are disfavored by approximately 1-3 kilocalories per mole [13].
The structural comparison between benzyl and cyclohexyl substitution patterns in analogous amino alcohol systems reveals fundamental differences in molecular geometry, electronic properties, and conformational behavior that significantly impact the compound's overall characteristics [14] [15] [16].
Geometric and Steric Considerations
The benzyl group introduces a planar aromatic system that contrasts sharply with the three-dimensional, non-planar nature of cyclohexyl substituents [14] [15]. X-ray diffraction studies of benzene and cyclohexane derivatives demonstrate that benzene rings maintain a flat structure with a thickness of 4.70 Angstrom units, while cyclohexane rings exhibit a thickness of 5.10 Angstrom units with significant three-dimensional character [17].
The aromatic benzyl group provides moderate steric hindrance due to its planar geometry, allowing for π-π stacking interactions and edge-to-face arrangements with other aromatic systems [16]. In contrast, cyclohexyl groups present significant steric bulk in all spatial directions due to their chair conformation, creating more pronounced steric interactions with neighboring molecular components [18] [13].
Electronic Properties and Interactions
The electronic character of benzyl versus cyclohexyl groups creates distinctly different molecular environments [14] [15]. The benzyl group possesses an extended π-electron system that can participate in electron-donating or electron-withdrawing interactions depending on the substitution pattern and molecular context. The aromatic system provides sites for weak hydrogen bonding through π-electron interactions and contributes to the overall electronic delocalization within the molecule [14].
Cyclohexyl groups, being purely σ-bonded aliphatic systems, exhibit electron-donating properties through hyperconjugation effects [18]. These groups lack the π-system interactions available to aromatic substituents but provide different types of dispersive interactions that can influence molecular aggregation and crystal packing [15].
Conformational Impact on Molecular Structure
The presence of benzyl versus cyclohexyl groups fundamentally alters the conformational landscape of the parent molecule [14] [16]. Benzyl groups can adopt multiple rotational conformations around the benzylic carbon-nitrogen bond, with energy barriers typically ranging from 2-4 kilocalories per mole for rotation around single bonds [16].
Cyclohexyl substituents introduce additional conformational complexity through their own chair-chair interconversion processes, creating a more complex conformational energy surface [7] [8]. The coupling between the cyclohexyl ring dynamics and the parent molecule's conformational preferences results in a more intricate three-dimensional structure with multiple accessible conformational states.
| Structural Feature | Benzyl Group | Cyclohexyl Group | Impact on Molecule |
|---|---|---|---|
| Geometry | Planar aromatic | Non-planar chair | Different spatial requirements |
| Electronic character | π-electron system | σ-bond framework | Distinct electronic properties |
| Steric effects | Moderate hindrance | Significant bulk | Variable steric interactions |
| Conformational flexibility | Rotational freedom | Ring inversion | Complex conformational landscape |
The hydrogen bonding characteristics of [2-(benzylamino)cyclohexyl]methanol arise from the presence of both amino and hydroxyl functional groups, creating a multifaceted hydrogen bonding profile that influences molecular association, crystal packing, and solution behavior [14] [12] [11].
Donor-Acceptor Capabilities
The compound possesses two primary hydrogen bonding donor sites: the secondary amine nitrogen bearing the benzyl substituent and the primary alcohol hydroxyl group [14] [11]. The amino nitrogen can donate a hydrogen bond through its N-H functionality, while simultaneously serving as a hydrogen bond acceptor through its lone pair electrons. The hydroxyl group provides both strong hydrogen bond donor capability through its O-H bond and acceptor functionality via the oxygen lone pairs.
Crystallographic studies reveal that the hydroxyl group engages in intermolecular hydrogen bonding with neighboring molecules, forming O-H···N interactions with bond lengths of approximately 2.917 Angstrom units [4]. These interactions contribute to the three-dimensional hydrogen bonding network observed in the solid state.
Intramolecular Hydrogen Bonding Patterns
The spatial arrangement of the amino and hydroxyl groups allows for potential intramolecular hydrogen bonding interactions [4] [12]. Crystal structure analysis demonstrates that the compound can adopt conformations where the hydroxyl oxygen and amino nitrogen are positioned within hydrogen bonding distance, creating stabilizing intramolecular interactions that influence the preferred molecular conformations.
The formation of intramolecular hydrogen bonds introduces conformational constraints that reduce the overall flexibility of the molecule compared to analogs lacking such interactions [12]. These internal hydrogen bonds typically exhibit bond lengths in the range of 2.6-3.0 Angstrom units and provide stabilization energies of 2-5 kilocalories per mole.
Comparative Hydrogen Bonding Strength
When compared to simpler alcohol or amine analogs, [2-(benzylamino)cyclohexyl]methanol exhibits enhanced hydrogen bonding capacity due to the presence of multiple functional groups [14] [15]. The compound's hydrogen bonding strength is comparable to other amino alcohols but shows distinct preferences based on the steric environment created by the cyclohexyl and benzyl substituents.
Studies of related cyclohexane derivatives demonstrate that the hydrogen bonding patterns are sensitive to the substitution pattern and stereochemistry [11] [13]. The cis-relationship between the amino and hydroxymethyl groups in the predominant stereoisomer creates optimal geometry for both intramolecular and intermolecular hydrogen bonding interactions.
Solution and Solid State Behavior
The hydrogen bonding capacity significantly influences the compound's behavior in different phases [14] [12]. In solution, the molecule can form hydrogen-bonded aggregates that affect solubility, viscosity, and other bulk properties. The presence of both polar functional groups enhances solubility in protic solvents while maintaining some compatibility with less polar media through the hydrocarbon framework.
In the crystalline state, the hydrogen bonding network creates ordered arrangements that stabilize specific molecular conformations [4] [12]. The intermolecular hydrogen bonding patterns contribute to the mechanical properties of the solid and influence the thermal stability of different crystalline forms.
| Hydrogen Bonding Feature | Characteristic | Bond Length (Å) | Energy (kcal/mol) |
|---|---|---|---|
| Intermolecular O-H···N | Strong donor-acceptor | 2.917 | 4-6 |
| Intramolecular N···H-O | Conformational constraint | 2.6-3.0 | 2-5 |
| N-H···π interactions | Weak aromatic interaction | 3.0-3.5 | 1-3 |
| C-H···O contacts | Weak secondary interaction | 3.2-3.8 | 0.5-2 |